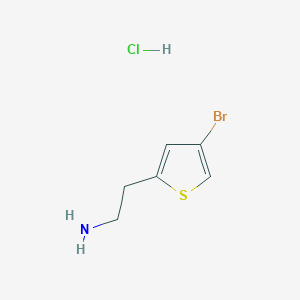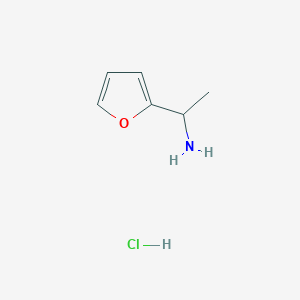
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride
Übersicht
Beschreibung
“(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride” is an organic intermediate . It is a white to off-white powder . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .
Synthesis Analysis
The compound can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate . It is also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular weight of the compound is 209.01 . The IUPAC name is 2-amino-4-(ethoxycarbonyl)phenylboronic acid . The InChI code is 1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 .Chemical Reactions Analysis
The compound is used in Suzuki–Miyaura coupling . It is also involved in oxidative hydroxylation for the preparation of phenols . Furthermore, it is used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 209.01 . The storage temperature is refrigerated .Wissenschaftliche Forschungsanwendungen
Catalytic Activation for Organic Synthesis
Scope and Mechanism of Beckmann Rearrangement : One notable application involves the catalytic activation of hydroxyl functionalities, where 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acid derivatives were identified as efficient catalysts for the direct and chemoselective activation of oxime N-OH bonds in the Beckmann rearrangement. This process is significant for the production of pharmaceuticals and commodity chemicals, offering a broad substrate scope and high functional group tolerance under mild conditions (Xiaobin Mo et al., 2018).
Chemical Synthesis of Complex Molecules
Synthesis of Hydroxy-substituted α,β-Unsaturated Amides : The compound also finds application in the chemo- and regioselective direct aminocarbonylation of alkynes with aminophenols to form valuable compounds in pharmaceuticals and natural products. By selecting different ligands and additives, one can achieve high yields and selectivities in the synthesis of linear or branched amides, which are significant for drug development and natural product synthesis (Feng Sha & H. Alper, 2017).
Advanced Material Applications
Optical Modulation of Phenyl Boronic Acid-Grafted Materials : Studies demonstrate the use of phenyl boronic acids, including derivatives similar in functionality to "(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride", in the optical modulation of materials. Specifically, phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes show promising results for saccharide recognition, leveraging the unique binding ligand capabilities of boronic acids for diols, which could be utilized in glucose sensing technologies and other biological labeling and separation applications (B. Mu et al., 2012).
Biomedical Applications
Sugar-Binding Boronic Acids for Glycoconjugate Recognition : A new class of carbohydrate-binding boronic acids has been developed, demonstrating superior binding capabilities to model glycopyranosides under physiologically relevant conditions. This advancement highlights the potential for using conjugatable forms of these boronic acids in designing oligomeric receptors and sensors to target cell-surface glycoconjugates, a critical area in disease detection and treatment (Meenakshi Dowlut & D. Hall, 2006).
Safety And Hazards
Zukünftige Richtungen
The compound is a valuable building block in organic synthesis . It is used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .
Eigenschaften
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJDLFBDCPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656885 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride | |
CAS RN |
957034-59-2 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)






![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
